ドセタキセル三水和物

概要

説明

Docetaxel trihydrate is a clinically well-established anti-mitotic chemotherapy medication used for the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer . It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel trihydrate is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division and promoting cell death .

作用機序

Target of Action

Docetaxel trihydrate primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Docetaxel trihydrate interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, another microtubule-targeting drug, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by docetaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, docetaxel interferes with the normal function of microtubules, thereby stopping cell division . This disruption of the cell cycle leads to cell death, or apoptosis .

Pharmacokinetics

The pharmacokinetics of docetaxel involve its absorption, distribution, metabolism, and excretion (ADME). Docetaxel is administered intravenously, ensuring 100% bioavailability . It is highly protein-bound (>98%) and is primarily metabolized in the liver by the CYP3A4 and CYP3A5 isoenzymes . The elimination half-life of docetaxel is approximately 11 hours, and it is excreted via the bile duct .

Result of Action

The molecular result of docetaxel’s action is the disruption of microtubule function, which leads to cell cycle arrest and ultimately cell death . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . Docetaxel can also affect normal cells, leading to side effects such as neutropenia (low neutrophil count), which is a common side effect of many chemotherapy drugs .

Action Environment

The efficacy and stability of docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of docetaxel due to potential drug-drug interactions . Additionally, the patient’s liver function can influence the metabolism and therefore the effectiveness of docetaxel . It’s also worth noting that the formulation of docetaxel can impact its solubility and bioavailability .

科学的研究の応用

Clinical Applications

Docetaxel is indicated for several types of cancers, including:

- Breast Cancer : Used as a single agent for locally advanced or metastatic cases after prior chemotherapy failure. It is also employed in combination with doxorubicin and cyclophosphamide for operable node-positive breast cancer .

- Non-Small Cell Lung Cancer (NSCLC) : Administered as a single agent after platinum-based chemotherapy failure or in combination with cisplatin for untreated cases .

- Prostate Cancer : Indicated for hormone-refractory metastatic prostate cancer, usually in conjunction with prednisone .

- Gastric Adenocarcinoma : Used alongside cisplatin and fluorouracil for advanced gastric cancer, including gastroesophageal junction tumors .

- Head and Neck Cancer : Docetaxel is utilized in combination therapies for squamous cell carcinoma of the head and neck .

Dosage Regimens

The administration schedule varies based on cancer type:

- Breast Cancer : Typically administered every three weeks at doses ranging from 60 mg/m² to 100 mg/m².

- NSCLC : Commonly given at 75 mg/m² every three weeks.

- Prostate Cancer : Administered at 75 mg/m² every three weeks with prednisone.

Safety and Side Effects

While docetaxel is effective, it is associated with several adverse effects:

- Hematologic toxicities such as neutropenia.

- Fluid retention leading to edema.

- Gastrointestinal issues like diarrhea and mucositis.

- Potential for hypersensitivity reactions and secondary malignancies .

Case Study 1: Breast Cancer

A study involving patients with metastatic breast cancer treated with docetaxel demonstrated an overall response rate of approximately 40%. The treatment led to significant improvement in quality of life metrics, although some patients experienced severe neutropenia necessitating dose adjustments and G-CSF support .

Case Study 2: Prostate Cancer

In a clinical trial assessing docetaxel's efficacy in hormone-refractory prostate cancer, patients receiving docetaxel showed improved survival rates compared to those receiving standard care. The median survival was extended by several months, highlighting its role as a critical component of therapy in this setting .

Comparative Efficacy

| Cancer Type | Response Rate | Common Side Effects | Recommended Dose |

|---|---|---|---|

| Breast Cancer | ~40% | Neutropenia, edema | 60-100 mg/m² every 3 weeks |

| Non-Small Cell Lung | ~30% | Fatigue, diarrhea | 75 mg/m² every 3 weeks |

| Prostate Cancer | Improved survival | Hematologic toxicities | 75 mg/m² + prednisone |

| Gastric Adenocarcinoma | ~35% | Nausea, mucositis | Combination therapy |

生化学分析

Biochemical Properties

Docetaxel trihydrate reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio . This allows it to prevent cell division and promote cell death . Compared to paclitaxel, docetaxel trihydrate is two times more potent as an inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .

Cellular Effects

The use of docetaxel trihydrate may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing docetaxel trihydrate treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects .

Molecular Mechanism

Docetaxel trihydrate works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of docetaxel trihydrate are also several-fold greater than paclitaxel in vitro and in tumor xenografts .

Temporal Effects in Laboratory Settings

In laboratory settings, docetaxel trihydrate has shown to reduce the progression and joint destruction in rats induced by Complete Freund’s Adjuvant . This may be due to the inhibition of PAD4, TNF-α, IL-1β, VEGF, and ACPA .

Dosage Effects in Animal Models

In animal models, docetaxel trihydrate has been administered at a dosage of 1 mg/kg on alternate days . This dosage was determined by a preliminary experiment . The standard human dose is 12.5 mg/week .

Metabolic Pathways

In vitro drug interaction studies revealed that docetaxel trihydrate is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, docetaxel trihydrate is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .

Transport and Distribution

Docetaxel trihydrate has a steady-state volume of distribution of 113 L . Its pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model . In vitro studies show that 94% of docetaxel trihydrate is bound to proteins, mainly alpha-1-acid glycoprotein, albumin, and lipoproteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with microtubules, which are a component of the cytoskeleton, found throughout the cytoplasm of all eukaryotic cells .

準備方法

Synthetic Routes and Reaction Conditions: Docetaxel trihydrate can be synthesized using a mixture of acetone and water, which provides the product with good stability and reduces exposure to light . The process involves dissolving anhydrous docetaxel in acetone at 40°C and then concentrating it under reduced pressure to form an oil-like matter . This method is simple and easy to operate, making it suitable for industrial production .

Industrial Production Methods: In industrial settings, docetaxel trihydrate is prepared by inputting purified water to anhydrous docetaxel, stirring at 20-60°C to maintain a slurry state, and then cooling, filtering, and drying the wet material . This method ensures high purity and stability of the final product.

化学反応の分析

Types of Reactions: Docetaxel trihydrate undergoes various chemical reactions, including hydroxylation, oxidation, and cyclization . The hydroxylation of the synthetic isobutoxy side chain forms metabolite M2, which is further oxidized to form unstable aldehyde that cyclizes into stereoisomers M1 and M3 . The oxidation of M1/M3 forms M4 .

Common Reagents and Conditions: Common reagents used in the reactions involving docetaxel trihydrate include acetone, water, and various oxidizing agents . The reactions typically occur under controlled temperatures ranging from 20°C to 60°C .

Major Products Formed: The major products formed from these reactions include various metabolites such as M1, M2, M3, and M4 . These metabolites play a crucial role in the pharmacological activity of docetaxel trihydrate.

類似化合物との比較

Docetaxel trihydrate is a semisynthetic analogue of paclitaxel, another well-known anti-mitotic chemotherapy agent . Compared to paclitaxel, docetaxel trihydrate is two times more potent as an inhibitor of microtubule depolymerization . Other similar compounds include N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetylpaclitaxel and N-debenzoyl-N-(tert-butoxycarbonyl)-10-deacetyltaxol . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological properties .

特性

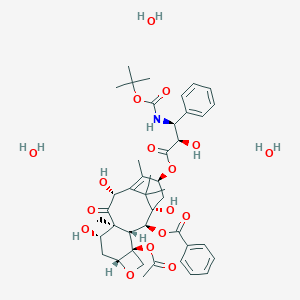

CAS番号 |

148408-66-6 |

|---|---|

分子式 |

C43H59NO17 |

分子量 |

861.9 g/mol |

IUPAC名 |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1 |

InChIキー |

XCDIRYDKECHIPE-DLSGZNSISA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |

melting_point |

232 °C |

Key on ui other cas no. |

148408-66-6 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Insoluble 1.27e-02 g/L |

同義語 |

docetaxel docetaxel anhydrous docetaxel hydrate docetaxel trihydrate docetaxol N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol NSC 628503 RP 56976 RP-56976 RP56976 Taxoltere metro Taxotere |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。